Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate
Description
Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate is a tertiary amine-containing propanoate ester characterized by a 2,2-dimethyl substitution on the propanoate backbone and a piperidin-4-ylamino group at the β-position. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves Michael addition reactions or nucleophilic substitutions, as seen in related compounds .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(piperidin-4-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,10(14)15-3)8-13-9-4-6-12-7-5-9/h9,12-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKXSBQVBFMAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCNCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate typically involves the reaction of 2,2-dimethyl-3-aminopropanoic acid with piperidine under specific conditions. The reaction is carried out in the presence of a suitable esterification agent such as methanol, which facilitates the formation of the methyl ester group . The reaction conditions often include a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted piperidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate. It has been shown to inhibit the proliferation of various cancer cell lines through modulation of signaling pathways involved in cell growth and survival.
Key Findings
- In vitro cytotoxicity : The compound demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 11.0 |
| A549 | 12.5 |
These results indicate that the compound may serve as a lead for developing new anticancer agents by effectively inducing apoptosis in cancer cells.
Anti-inflammatory Effects
Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Research Insights
- In vivo studies : Animal models have shown that treatment with this compound leads to a reduction in markers of inflammation, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Properties
The antimicrobial efficacy of methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate has been evaluated against several bacterial strains. The results indicate that it exhibits broad-spectrum antimicrobial activity.
Efficacy Data
- Bacterial strains tested : The compound was assessed against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
These findings underscore the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiproliferative and Enzyme Inhibitory Activity
- Triazolyl Analogs () : Exhibit HDAC inhibitory activity due to the triazole moiety, achieving 58–67% yields in synthesis. The target compound lacks this heterocycle but may leverage the piperidine’s basicity for similar targeting .
- Cholinesterase Inhibitors (): Methyl 3-(substituted amino)propanoates with hydrazide intermediates show cholinesterase inhibition. The dimethyl and piperidine groups in the target compound could enhance blood-brain barrier penetration .
Agrochemical Potential
- Fungicidal Propanoates (): Complex III inhibitors like (2S)-2-[(3-hydroxy-4-methoxy-pyridine)amino]propanoate highlight the role of amine substituents in fungicidal activity. The target compound’s piperidine group may offer similar binding to cytochrome bc₁ complexes .
Biological Activity
Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate (CAS Number: 1870131-28-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate is characterized by its unique structure, which includes a piperidine ring and a propanoate moiety. The compound's molecular formula is C_{13}H_{23}N_{1}O_{2}, and it has a molecular weight of 225.33 g/mol.
Biological Activity Overview
The biological activity of methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of related compounds demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 2,2-dimethyl-3-(piperidin-4-yl)amino]propanoate | HeLa | 0.69 |
| Doxorubicin | HeLa | 2.29 |
| Compound A | HT29 | <0.50 |
| Compound B | A431 | <0.75 |
The mechanism by which methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate exerts its biological effects involves modulation of key signaling pathways associated with cell proliferation and apoptosis. Notably, compounds derived from this structure have been shown to act as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer progression by altering gene expression patterns .
Case Studies
- Study on HDAC Inhibition : A recent investigation focused on the synthesis of several analogs based on methyl 2,2-dimethyl-3-(piperidin-4-yl)amino]propanoate. These analogs were tested for their HDAC inhibitory activity and showed promising results in terms of cytotoxicity against cancer cell lines .
- Antiproliferative Effects : In another study, the compound was evaluated for its ability to inhibit cell growth in various cancer models. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, including colon and breast cancer cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the piperidin-4-ylamino group into methyl 2,2-dimethylpropanoate scaffolds?
- Methodological Answer : The piperidin-4-ylamino group can be introduced via nucleophilic substitution or coupling reactions. For example, chloroacetamide intermediates (e.g., as described in ) may react with piperidin-4-amine derivatives under reflux conditions in polar aprotic solvents (e.g., acetonitrile) with catalysts like CDI (1,1'-carbonyldiimidazole). Yields can be optimized by controlling reaction time (48–72 hours) and temperature (60–80°C) . Structural analogs in patents ( ) suggest that steric hindrance from the 2,2-dimethyl group may require elevated temperatures for efficient amide bond formation.
Q. How can NMR and HPLC be utilized to confirm the structure and purity of Methyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate?
- Methodological Answer :
- NMR : ¹H NMR can confirm the presence of the piperidin-4-yl group via signals at δ 2.8–3.2 ppm (axial/equatorial protons) and the methyl ester at δ 3.6–3.8 ppm. 2D NMR (e.g., HSQC, HMBC) can resolve stereochemistry and connectivity .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) can assess purity (>95%). Mobile phases (e.g., acetonitrile/water with 0.1% TFA) optimize resolution of polar impurities, such as unreacted amine intermediates .
Q. What are the critical considerations for ensuring reaction efficiency and yield in the synthesis of this compound, particularly during amide bond formation?
- Methodological Answer : Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.
- Catalysts : CDI or HATU improves coupling efficiency for sterically hindered substrates.
- Temperature : Elevated temperatures (60–80°C) mitigate steric effects from the 2,2-dimethyl group.
- Workup : Acid-base extraction removes unreacted amines, while column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate the inhibitory activity of this compound against mitochondrial Complex III, and how should contradictory IC50 values between studies be addressed?
- Methodological Answer :
- Assay Design : Use ubiquinol-cytochrome c reductase activity assays with isolated mitochondrial membranes. Monitor NADH oxidation spectrophotometrically (λ = 550 nm) with varying inhibitor concentrations .
- Data Contradiction Analysis : Discrepancies in IC50 may arise from differences in membrane preparation (e.g., bovine vs. murine mitochondria) or assay pH (optimal range: 7.4–7.8). Validate results using orthogonal methods like oxygen consumption assays with Seahorse XF analyzers .
Q. How does the substitution pattern on the piperidine ring influence the compound’s solubility and membrane permeability in cellular models?
- Methodological Answer :
- Solubility : N-Methylation of the piperidine nitrogen (as in analogs) increases hydrophilicity, enhancing aqueous solubility (tested via shake-flask method in PBS).
- Permeability : Log P values (calculated via HPLC) correlate with Caco-2 monolayer permeability. Piperidine substitution with polar groups (e.g., hydroxyl) reduces log D (7.4) but may improve target engagement in hydrophilic environments .
Q. How can molecular docking studies be designed to predict the binding interactions of this compound with the Qi site of Complex III, and what experimental validations are necessary?
- Methodological Answer :
- Docking Workflow : Use crystal structures of Complex III (PDB: 1PP9) for rigid docking (AutoDock Vina). Focus on residues in the Qi site (e.g., Tyr-131, His-202) for hydrogen bonding and hydrophobic interactions.
- Validation : Compare docking scores (ΔG) with experimental IC50 values. Mutagenesis studies (e.g., Y131A mutants) can confirm critical binding residues .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
